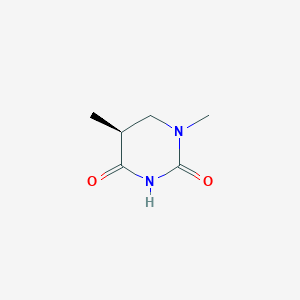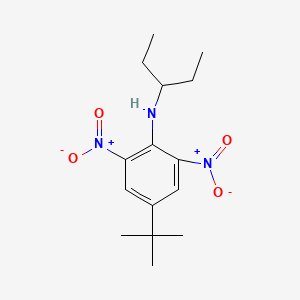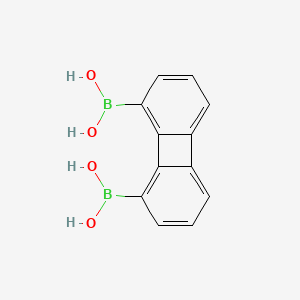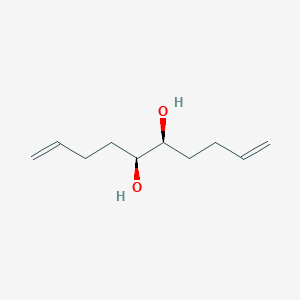
(5S,6S)-deca-1,9-diene-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6S)-deca-1,9-diene-5,6-diol is an organic compound characterized by its unique structure, which includes two hydroxyl groups and two double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-deca-1,9-diene-5,6-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the hydroxyl groups. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO4) and a chiral ligand to achieve the desired stereochemistry. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar stereoselective processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
(5S,6S)-deca-1,9-diene-5,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) for selective reduction.
Substitution: TsCl, thionyl chloride (SOCl2), or phosphorus tribromide (PBr3) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of decane derivatives.
Substitution: Formation of tosylates, chlorides, or bromides.
科学研究应用
Chemistry
In chemistry, (5S,6S)-deca-1,9-diene-5,6-diol is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving diols. It serves as a model substrate for investigating the mechanisms of diol dehydratases and other related enzymes.
Medicine
In medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with specific stereochemical requirements.
Industry
Industrially, this compound can be used in the production of polymers and other materials that require precise control over stereochemistry. Its reactivity also makes it useful in the synthesis of fine chemicals and intermediates.
作用机制
The mechanism by which (5S,6S)-deca-1,9-diene-5,6-diol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the double bonds are hydrogenated to single bonds, resulting in the addition of hydrogen atoms.
相似化合物的比较
Similar Compounds
(5R,6R)-deca-1,9-diene-5,6-diol: This is a diastereomer of (5S,6S)-deca-1,9-diene-5,6-diol with different stereochemistry at the hydroxyl groups.
(5S,6S)-deca-1,9-diene-5,6-dione: This compound has carbonyl groups instead of hydroxyl groups, making it more reactive in certain types of reactions.
This compound monoacetate: This compound has one of the hydroxyl groups acetylated, altering its reactivity and solubility.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
属性
CAS 编号 |
221467-95-4 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
(5S,6S)-deca-1,9-diene-5,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-9(11)10(12)8-6-4-2/h3-4,9-12H,1-2,5-8H2/t9-,10-/m0/s1 |
InChI 键 |
UCQXMRCBVKGCOE-UWVGGRQHSA-N |
手性 SMILES |
C=CCC[C@@H]([C@H](CCC=C)O)O |
规范 SMILES |
C=CCCC(C(CCC=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


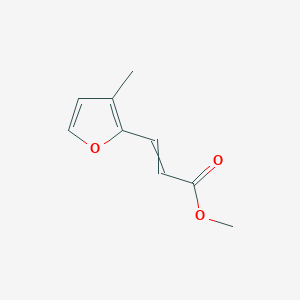
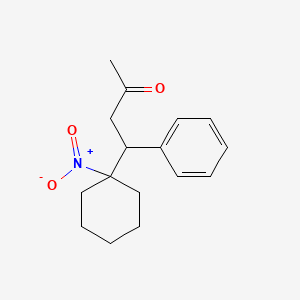
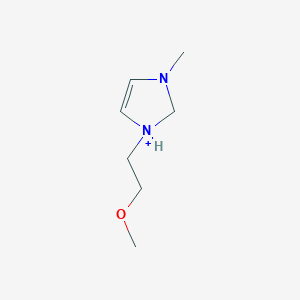
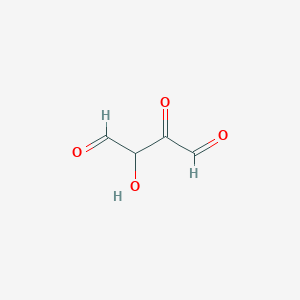
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)
![2-Benzylidene-1,6,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B14252428.png)

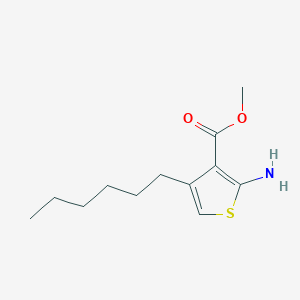
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

